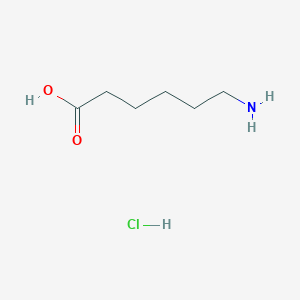

6-Aminohexanoic acid hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59010. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-aminohexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c7-5-3-1-2-4-6(8)9;/h1-5,7H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AENOKLOQCCSDAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80195786 | |

| Record name | Aminocaproic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4321-58-8 | |

| Record name | Aminocaproic acid hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004321588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4321-58-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59010 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aminocaproic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80195786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMINOCAPROIC ACID HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F7MVZ49RC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 6-Aminohexanoic Acid Hydrochloride

Introduction

6-Aminohexanoic acid hydrochloride, the hydrochloride salt of 6-aminohexanoic acid (also known as epsilon-aminocaproic acid, EACA), is a synthetic derivative of the amino acid lysine.[1][2] It is a well-established antifibrinolytic agent employed clinically to manage bleeding conditions characterized by excessive fibrinolysis.[1][3][4] Its primary therapeutic utility lies in preventing the premature breakdown of blood clots, making it invaluable in contexts such as surgical complications, certain hematologic disorders, and as a reversal agent for thrombolytic therapy.[1][3][5] This technical guide provides a detailed examination of its core mechanism of action, supported by quantitative data and experimental methodologies, for researchers, scientists, and professionals in drug development.

Core Mechanism of Action: Competitive Inhibition of Fibrinolysis

The therapeutic effect of 6-aminohexanoic acid is centered on its potent inhibition of the fibrinolytic system. This system is responsible for the enzymatic dissolution of fibrin clots, a crucial process for restoring blood flow after tissue repair.

The Fibrinolytic Pathway

The key enzyme in fibrinolysis is plasmin , a serine protease that degrades the fibrin mesh of a blood clot into soluble fragments.[1] Plasmin, however, circulates in the blood as an inactive zymogen called plasminogen . The activation of plasminogen to plasmin is mediated by plasminogen activators, primarily tissue plasminogen activator (tPA) and urokinase plasminogen activator (uPA).[1][6] For this activation to be efficient, plasminogen must first bind to fibrin within the clot.[1] This interaction is mediated by specific lysine-binding sites (LBS) located in the kringle domains of the plasminogen molecule.[2][7]

Caption: The physiological fibrinolytic pathway.

Inhibitory Action of 6-Aminohexanoic Acid

As a structural analog of lysine, 6-aminohexanoic acid functions as a potent competitive inhibitor within the fibrinolytic cascade.[4][8] Its mechanism is twofold, though dominated by one primary action:

-

Inhibition of Plasminogen Activation (Primary Mechanism) : 6-aminohexanoic acid competitively binds to the lysine-binding sites on plasminogen and plasmin.[1][2][9] By occupying these sites, it blocks the attachment of plasminogen to the fibrin surface.[1][8] This prevention of binding is critical because it sequesters plasminogen away from its activators (tPA/uPA), which are most effective when all components are assembled on the fibrin clot. Consequently, the conversion of plasminogen to the active enzyme plasmin is significantly inhibited.[7][9] This action effectively preserves the integrity of the fibrin clot.[1]

-

Anti-Plasmin Activity (Secondary Mechanism) : At higher concentrations, 6-aminohexanoic acid can also non-competitively inhibit the activity of already-formed plasmin, though this effect is considered much weaker than its primary role in preventing plasminogen activation.[5][10]

Caption: Inhibition of fibrinolysis by 6-aminohexanoic acid.

Quantitative Pharmacological Data

The clinical application and research of this compound are informed by its pharmacokinetic and pharmacodynamic properties.

Pharmacokinetic Properties

6-aminohexanoic acid is rapidly absorbed and distributed, with a short elimination half-life, necessitating a dosing regimen that includes a loading dose followed by continuous or frequent administration to maintain therapeutic levels.[3][8]

| Parameter | Value | Reference(s) |

| Absorption | Rapid and complete from the GI tract. | [8] |

| Bioavailability (Oral) | ~100% | [8] |

| Time to Peak Plasma Conc. | 1.2 - 2 hours | [4][8] |

| Volume of Distribution (Vd) | 23 L (Oral); 30 L (IV) | [5][8] |

| Metabolism | Minimal hepatic metabolism. | [3][8] |

| Excretion | Primarily renal; ~65% as unchanged drug. | [3][8] |

| Elimination Half-life | 1 - 2 hours | [3][8][10] |

Pharmacodynamic Properties

The inhibitory potency of 6-aminohexanoic acid and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the rate of an enzymatic reaction by 50%.

| Compound | Parameter | Value | Reference(s) |

| 6-Aminohexanoic Acid (EACA) | IC₅₀ (Antifibrinolytic Activity) | 0.2 mM | [6] |

| H-EACA-NLeu-OH | IC₅₀ (Antifibrinolytic Activity) | < 0.02 mM | [6] |

| H-d-Ala-Phe-Lys-EACA-NH₂ | IC₅₀ (Antiamidolytic Activity) | 0.02 mM | [11] |

| HCl × H-EACA-Cys(S-Bzl)-OH | IC₅₀ (Antifibrinolytic Activity) | 0.04 mM | [6] |

| HCl × H-EACA-Leu-OH | IC₅₀ (Antifibrinolytic Activity) | 0.08 mM | [6] |

Experimental Protocols for Elucidating the Mechanism of Action

The antifibrinolytic properties of 6-aminohexanoic acid are commonly investigated using in vitro clot lysis assays. These experiments quantify the ability of the compound to inhibit the degradation of a fibrin clot induced by a plasminogen activator.

Representative Protocol: In Vitro tPA-Induced Plasma Clot Lysis Assay

This protocol provides a framework for assessing the inhibitory effect of 6-aminohexanoic acid on fibrinolysis in a plasma environment.

1. Objective: To determine the concentration-dependent inhibition of tPA-induced clot lysis by this compound by monitoring changes in optical density over time.

2. Materials:

-

Citrated human platelet-poor plasma (PPP)

-

This compound stock solution

-

Human tissue plasminogen activator (tPA)

-

Thrombin solution

-

Calcium chloride (CaCl₂) solution

-

Tris-buffered saline (TBS; pH 7.4)

-

96-well microplate

-

Temperature-controlled microplate reader capable of kinetic reads at 405 nm

3. Methodology:

-

Preparation of Reagents: Prepare serial dilutions of this compound in TBS to achieve a range of final assay concentrations (e.g., 0.01 mM to 10 mM). Prepare working solutions of tPA, thrombin, and CaCl₂ at appropriate concentrations.

-

Assay Setup: In a 96-well microplate, add the following to each well in order:

-

10 µL of TBS (control) or 6-aminohexanoic acid dilution.

-

10 µL of tPA solution.

-

120 µL of platelet-poor plasma.

-

-

Incubation: Incubate the plate at 37°C for 10 minutes to allow for inhibitor binding.

-

Clot Initiation: Initiate clotting by adding 20 µL of a pre-warmed thrombin/CaCl₂ solution to all wells.

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Monitor the change in absorbance (optical density) at 405 nm every minute for at least 2 hours. The increase in absorbance reflects clot formation, while a subsequent decrease indicates clot lysis.

-

Data Analysis: Plot absorbance versus time for each concentration of 6-aminohexanoic acid. Determine the time to 50% clot lysis for each curve. The inhibition of fibrinolysis will be observed as a dose-dependent delay or complete prevention of the decrease in absorbance.

Caption: Experimental workflow for an in vitro clot lysis assay.

Conclusion

The mechanism of action of this compound is a clear and well-defined example of competitive inhibition within a critical physiological pathway. By acting as a lysine analog, it effectively prevents the activation of plasminogen to plasmin, thereby stabilizing fibrin clots and exerting a potent antifibrinolytic effect. A thorough understanding of this mechanism, supported by quantitative pharmacokinetic and pharmacodynamic data, is essential for its appropriate clinical use and for the development of novel antifibrinolytic therapies.

References

- 1. What is the mechanism of Aminocaproic Acid? [synapse.patsnap.com]

- 2. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Articles [globalrx.com]

- 5. Amicar, (aminocaproic acid) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 6. researchgate.net [researchgate.net]

- 7. 6-Aminohexanoic Acid | C6H13NO2 | CID 564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mims.com [mims.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. DailyMed - AMINOCAPROIC ACID solution [dailymed.nlm.nih.gov]

- 11. Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors [pubmed.ncbi.nlm.nih.gov]

6-Aminohexanoic Acid Hydrochloride as a Lysine Analog in Fibrinolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-aminohexanoic acid, a synthetic derivative of the amino acid lysine, serves as a potent inhibitor of the fibrinolytic system.[1][2] Its mechanism of action is centered on its structural similarity to lysine, allowing it to act as a competitive antagonist at the lysine-binding sites of plasminogen and plasmin.[2][3] This interaction prevents the binding of plasmin(ogen) to fibrin, thereby inhibiting the dissolution of blood clots.[1][3] This technical guide provides an in-depth overview of the role of 6-aminohexanoic acid hydrochloride in fibrinolysis, including its mechanism of action, quantitative binding data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows. This document is intended to be a valuable resource for researchers and professionals involved in the study of fibrinolysis and the development of antifibrinolytic agents.

The Fibrinolytic Pathway and the Role of Lysine

Fibrinolysis is the enzymatic process responsible for the degradation of fibrin clots, a critical step in maintaining blood vessel patency following hemostasis. The key enzyme in this pathway is plasmin, a serine protease that is generated from its inactive zymogen, plasminogen.[3] Plasminogen is converted to plasmin by plasminogen activators, such as tissue plasminogen activator (tPA) and urokinase plasminogen activator (uPA).[3]

The efficiency and localization of fibrinolysis are highly dependent on the interaction of plasminogen and plasmin with fibrin. This interaction is mediated by specialized structures on plasminogen called kringle domains, which contain lysine-binding sites (LBS).[4] These LBS recognize and bind to lysine residues exposed on the fibrin mesh, concentrating plasminogen and plasmin at the site of the clot and enhancing the efficiency of fibrin degradation.

dot

Caption: The Fibrinolytic Signaling Pathway.

Mechanism of Action of 6-Aminohexanoic Acid

6-aminohexanoic acid, also known as epsilon-aminocaproic acid (EACA), is a synthetic analog of lysine.[1] Its antifibrinolytic activity stems from its ability to competitively inhibit the lysine-binding sites on plasminogen and plasmin.[2] By occupying these sites, 6-aminohexanoic acid prevents the binding of plasminogen and plasmin to fibrin.[1] This inhibition has two major consequences:

-

Reduced Plasminogen Activation: The binding of plasminogen to fibrin facilitates its activation by tPA. By blocking this interaction, 6-aminohexanoic acid reduces the rate of plasmin generation at the clot surface.

-

Inhibition of Fibrin Degradation: 6-aminohexanoic acid prevents the binding of already formed plasmin to fibrin, thereby directly inhibiting the degradation of the fibrin clot.[3]

dot

Caption: Mechanism of 6-Aminohexanoic Acid Action.

Quantitative Data

The efficacy of 6-aminohexanoic acid as a lysine analog is underscored by its binding affinity for plasminogen and its inhibitory concentrations in functional assays. The following tables summarize key quantitative data for 6-aminohexanoic acid and related compounds.

Table 1: Binding Affinities and Inhibition Constants

| Compound | Target | Parameter | Value | Reference(s) |

| 6-Aminohexanoic Acid | Plasminogen | Ki | 5.7 µM | [4] |

| L-Lysine | Kringle 4 of Plasminogen | Ka | 24.4 mM⁻¹ | [5] |

| 6-Aminohexanoic Acid | Kringle 4 of Plasminogen | Ka | Not explicitly stated, but binding is shown | [5] |

| Peptide with Lys50 | Kringle 4 of Plasminogen | Ka | ~1.4 mM⁻¹ | [6] |

Table 2: In Vitro Efficacy in Fibrinolysis Assays

| Compound | Assay | Parameter | Value | Reference(s) |

| 6-Aminohexanoic Acid | Streptokinase-induced Plasminogen Activation | IC50 | 10 µM | [4] |

| H-d-Ala-Phe-Lys-EACA-NH₂ | Amidolytic activity of plasmin | IC50 | 0.02 mM | [7] |

| 6-Aminohexanoic Acid | t-PA induced whole blood clot lysis | Effective Concentration | 0.6 mM | [8] |

Experimental Protocols

The characterization of antifibrinolytic agents like 6-aminohexanoic acid relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.

In Vitro Fibrin Clot Lysis Assay

This assay measures the ability of a compound to inhibit the lysis of a pre-formed fibrin clot.

Materials:

-

Human Plasminogen

-

Human α-Thrombin

-

Human Fibrinogen

-

Tissue Plasminogen Activator (tPA)

-

This compound

-

Tris-Buffered Saline (TBS), pH 7.4

-

96-well microplate

-

Plate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in TBS.

-

Prepare working solutions of human plasminogen, human fibrinogen, and tPA in TBS.

-

Prepare a working solution of human α-thrombin in TBS containing CaCl₂.

-

-

Assay Setup:

-

In a 96-well plate, add in the following order:

-

50 µL of TBS

-

20 µL of Fibrinogen solution

-

10 µL of Plasminogen solution

-

10 µL of the 6-aminohexanoic acid solution at various concentrations (or vehicle control).

-

-

-

Initiation of Clotting and Fibrinolysis:

-

To initiate the reaction, add 30 µL of a pre-mixed solution of tPA and thrombin to each well.

-

-

Data Acquisition:

-

Immediately place the plate in a plate reader pre-warmed to 37°C.

-

Measure the change in optical density (OD) at 405 nm every minute for 60-120 minutes. The increase in OD reflects clot formation, and the subsequent decrease indicates clot lysis.

-

-

Data Analysis:

-

Plot the OD405nm versus time for each concentration of 6-aminohexanoic acid.

-

Determine the time to 50% clot lysis (the time it takes for the OD to decrease by 50% from its peak).

-

Calculate the IC50 value, which is the concentration of 6-aminohexanoic acid that causes a 50% inhibition of clot lysis.

-

Plasmin Generation Assay (Chromogenic Substrate Method)

This assay quantifies the generation of plasmin from plasminogen in the presence of an activator and an inhibitor.

Materials:

-

Human Plasminogen

-

Tissue Plasminogen Activator (tPA)

-

Chromogenic plasmin substrate (e.g., S-2251)

-

This compound

-

Tris-Buffered Saline (TBS), pH 7.4

-

96-well microplate

-

Plate reader capable of kinetic measurements at 405 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in TBS.

-

Prepare working solutions of human plasminogen, tPA, and the chromogenic substrate in TBS.

-

-

Assay Setup:

-

In a 96-well plate, add 50 µL of human plasminogen solution.

-

Add 25 µL of the 6-aminohexanoic acid solution at various concentrations (or vehicle control).

-

Add 25 µL of tPA solution to initiate plasminogen activation.

-

-

Substrate Addition and Data Acquisition:

-

After a short pre-incubation (e.g., 5 minutes at 37°C), add 25 µL of the chromogenic substrate to each well.

-

Immediately place the plate in a plate reader pre-warmed to 37°C.

-

Measure the absorbance at 405 nm every 30 seconds for 30 minutes. The rate of increase in absorbance is proportional to the plasmin activity.

-

-

Data Analysis:

-

Calculate the initial rate of reaction (V₀) for each concentration of 6-aminohexanoic acid from the linear portion of the absorbance versus time curve.

-

Plot the V₀ against the concentration of 6-aminohexanoic acid to determine the IC50 value.

-

dot

Caption: A Typical Experimental Workflow.

Conclusion

This compound is a well-characterized lysine analog that serves as a valuable tool in both clinical practice and research for the inhibition of fibrinolysis. Its mechanism of action, centered on the competitive inhibition of lysine-binding sites on plasminogen and plasmin, is well-established. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for scientists and drug development professionals working in the field of hemostasis and thrombosis. A thorough understanding of the principles and methodologies outlined herein is crucial for the accurate assessment of existing antifibrinolytic agents and the development of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Criteria for specific measurement of plasminogen (enzymatic; procedure) in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Epsilon amino caproic acid inhibits streptokinase-plasminogen activator complex formation and substrate binding through kringle-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Proton magnetic resonance study of lysine-binding to the kringle 4 domain of human plasminogen. The structure of the binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lysine-50 is a likely site for anchoring the plasminogen N-terminal peptide to lysine-binding kringles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Ionic modulation of the effects of heparin and 6-aminohexanoic acid on plasminogen activation by streptokinase: the role of ionic strength, divalent cations and chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Aminohexanoic Acid Hydrochloride: Chemical Properties, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for 6-aminohexanoic acid hydrochloride. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts.

Chemical Properties and Structure

This compound is the hydrochloride salt of 6-aminohexanoic acid, a derivative of the amino acid lysine.[1][2] It is a white crystalline powder.[3] This compound is primarily recognized for its role as an antifibrinolytic agent, where it competitively inhibits the activation of plasminogen to plasmin, a key enzyme in the dissolution of fibrin clots.[1][4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄ClNO₂ | |

| Molecular Weight | 167.63 g/mol | |

| CAS Number | 4321-58-8 | |

| Appearance | White crystalline powder | [3] |

| Melting Point | 204 °C (for 6-aminohexanoic acid) | [6] |

| Solubility | Soluble in water | [6] |

| pKa | Not explicitly found | |

| LogP | Not explicitly found |

Structural Information

6-Aminohexanoic acid possesses a flexible six-carbon aliphatic chain with a carboxylic acid group at one end and an amino group at the other.[7] The hydrochloride salt forms by the protonation of the amino group.

| Identifier | Value | Reference |

| IUPAC Name | This compound | |

| SMILES | C(CCC(=O)O)CCN.Cl | |

| InChI | InChI=1S/C6H13NO2.ClH/c7-5-3-1-2-4-6(8)9/h1-5,7H2,(H,8,9);1H | [8] |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound.

Synthesis of 6-Aminohexanoic Acid

The following protocol is based on the hydrolysis of caprolactam.[9]

Materials:

-

Caprolactam

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution

-

n-Butanol

-

Isopropanol

-

Acetic acid

-

Activated charcoal

Procedure:

-

Hydrolysis: In a suitable reaction vessel, dissolve caprolactam in concentrated hydrochloric acid. Heat the mixture to reflux and maintain for several hours to ensure complete hydrolysis.

-

Neutralization and Extraction: Cool the reaction mixture and neutralize with a sodium hydroxide solution to a pH of approximately 7. Add n-butanol and stir to extract the 6-aminohexanoic acid into the organic layer. Separate the organic layer.

-

Purification: Treat the n-butanol extract with activated charcoal to remove colored impurities and filter.

-

Crystallization: Add a mixture of isopropanol and acetic acid to the filtrate to precipitate the 6-aminohexanoic acid. Cool the mixture to enhance crystallization.

-

Isolation and Drying: Filter the precipitated solid, wash with cold isopropanol, and dry under reduced pressure to yield purified 6-aminohexanoic acid.

To obtain the hydrochloride salt, the purified 6-aminohexanoic acid can be dissolved in an appropriate solvent and treated with a stoichiometric amount of hydrochloric acid, followed by recrystallization.

Spectroscopic Analysis

Objective: To confirm the chemical structure of this compound by ¹H and ¹³C NMR.

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Number of scans (NS): 16

-

Relaxation delay (D1): 1 s

-

Pulse sequence: zg30

-

Acquisition time (AQ): ~3-4 s

-

Spectral width (SW): ~12-16 ppm

-

¹³C NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Number of scans (NS): 1024 or more, depending on concentration.

-

Relaxation delay (D1): 2 s

-

Pulse sequence: zgpg30 (proton-decoupled)

-

Acquisition time (AQ): ~1-2 s

-

Spectral width (SW): ~200-240 ppm

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Objective: To determine the molecular weight and fragmentation pattern of 6-aminohexanoic acid.

Sample Preparation:

-

Prepare a dilute solution of 6-aminohexanoic acid in a suitable solvent compatible with the ionization source (e.g., methanol/water mixture).

LC-MS/MS Analysis: [10]

-

Liquid Chromatography (LC):

-

Column: A suitable reversed-phase or HILIC column.[10]

-

Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid.

-

Flow Rate: 0.2-0.5 mL/min.

-

-

Mass Spectrometry (MS):

Data Analysis:

-

Identify the protonated molecular ion [M+H]⁺ in the full scan mass spectrum.

-

Analyze the MS/MS spectrum to identify characteristic fragment ions.

Biological Activity and Signaling Pathway

6-Aminohexanoic acid's primary biological role is the inhibition of fibrinolysis. It acts as a lysine analog, binding to the lysine-binding sites of plasminogen and plasmin.[1][4] This prevents their interaction with fibrin, thereby inhibiting the dissolution of the fibrin clot.[1]

Fibrinolysis Signaling Pathway

The following diagram illustrates the fibrinolysis pathway and the inhibitory action of 6-aminohexanoic acid.

References

- 1. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-aminohexanoic acid impurity method - Chromatography Forum [chromforum.org]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of action of omega-amino acids on plasminogen activation and fibrinolysis induced by staphylokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. 6-Aminohexanoic Acid | C6H13NO2 | CID 564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. massbank.eu [massbank.eu]

The Antifibrinolytic Role of 6-Aminohexanoic Acid Hydrochloride: A Technical Guide to its Inhibition of Plasminogen Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the role of 6-aminohexanoic acid hydrochloride in the inhibition of plasminogen activation. As a synthetic lysine analog, 6-aminohexanoic acid is a crucial pharmacological tool and therapeutic agent for managing hyperfibrinolytic states. This document details its mechanism of action, presents quantitative data on its inhibitory effects, provides detailed experimental protocols for studying its activity, and visualizes the key pathways and workflows. The information herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this important antifibrinolytic agent.

Introduction

Fibrinolysis is the physiological process of breaking down fibrin clots, a critical mechanism for maintaining blood vessel patency. The key enzyme in this process is plasmin, which is generated from its inactive zymogen, plasminogen, by plasminogen activators such as tissue plasminogen activator (tPA) and urokinase plasminogen activator (uPA).[1][2] Dysregulation of fibrinolysis can lead to either thrombotic or hemorrhagic disorders. In conditions of excessive fibrinolysis, known as hyperfibrinolysis, the use of antifibrinolytic agents is essential.

6-Aminohexanoic acid, a synthetic derivative of the amino acid lysine, is a widely used antifibrinolytic drug.[1] It functions by competitively inhibiting the binding of plasminogen and plasmin to fibrin, thereby preventing the activation of plasminogen and the subsequent degradation of fibrin clots.[1] This guide will explore the molecular interactions and functional consequences of 6-aminohexanoic acid's role in the fibrinolytic system.

Mechanism of Action

The primary mechanism by which 6-aminohexanoic acid inhibits plasminogen activation is through its structural similarity to lysine. Plasminogen and plasmin possess specialized domains known as kringle domains, which contain lysine-binding sites (LBS).[1] These LBS are crucial for the binding of plasminogen and plasmin to lysine residues on the surface of fibrin. This interaction is a prerequisite for efficient plasminogen activation by tPA and for the localization of plasmin's enzymatic activity to the fibrin clot.

6-Aminohexanoic acid acts as a competitive antagonist at these lysine-binding sites.[1] By occupying the LBS on plasminogen, 6-aminohexanoic acid prevents plasminogen from binding to fibrin. This disruption of the plasminogen-fibrin interaction has two major consequences:

-

Inhibition of Plasminogen Activation: The binding of plasminogen to fibrin induces a conformational change in the plasminogen molecule, rendering it a more efficient substrate for tPA.[3] By blocking this binding, 6-aminohexanoic acid prevents this conformational change and thereby significantly reduces the rate of plasmin generation.

-

Inhibition of Fibrinolysis: Even if some plasmin is formed, 6-aminohexanoic acid can also bind to the LBS of plasmin, preventing it from binding to fibrin and exerting its enzymatic activity.

The binding of 6-aminohexanoic acid to the kringle domains induces a significant conformational change in the plasminogen molecule, shifting it to a more extended and flexible form.[4] This altered conformation is less amenable to activation by plasminogen activators.

Quantitative Data

The inhibitory effect of 6-aminohexanoic acid on plasminogen activation and plasmin activity has been quantified in various studies. The following tables summarize key quantitative data.

| Parameter | Value | Kringle Domain(s) | Experimental Conditions | Reference(s) |

| Dissociation Constant (Kd) | ||||

| 6-Aminohexanoic Acid | 9 µM | Kringle 1 | Purified human plasminogen | Not specified |

| 6-Aminohexanoic Acid | 5 mM | Kringle 4 and 5 | Purified human plasminogen | Not specified |

| 6-Aminohexanoic Acid | Weak binding | Kringle 2 | Purified human plasminogen | Not specified |

| 6-Aminohexanoic Acid | No binding | Kringle 3 | Purified human plasminogen | Not specified |

Table 1: Binding Affinity of 6-Aminohexanoic Acid for Plasminogen Kringle Domains. This table presents the dissociation constants (Kd) for the interaction of 6-aminohexanoic acid with the individual kringle domains of human plasminogen.

| Compound | IC50 | Assay Type | Experimental Conditions | Reference(s) |

| 6-Aminohexanoic Acid (EACA) | 0.2 mM | Antifibrinolytic assay | Not specified | [5] |

| H-EACA-NLeu-OH | < 0.02 mM | Antifibrinolytic assay | Not specified | [5] |

| HCl x H-EACA-Cys(S-Bzl)-OH | 0.04 mM | Antifibrinolytic assay | Not specified | [5] |

| HCl x H-EACA-Leu-OH | 0.08 mM | Antifibrinolytic assay | Not specified | [5] |

| H-EACA-L-Phe-OH | 0.16 mM | Antifibrinolytic assay | Not specified | [5] |

| H-d-Ala-Phe-Lys-EACA-NH2 | 0.02 mM | Amidolytic activity of plasmin | Not specified | [5] |

Table 2: Inhibitory Concentration (IC50) of 6-Aminohexanoic Acid and its Derivatives. This table summarizes the IC50 values for 6-aminohexanoic acid and several of its peptide derivatives in different functional assays.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Plasminogen Activation and Inhibition by 6-Aminohexanoic Acid

The following diagram illustrates the key steps in the activation of plasminogen to plasmin and the inhibitory action of 6-aminohexanoic acid.

Figure 1: Mechanism of Plasminogen Activation and its Inhibition. This diagram shows the conversion of plasminogen to plasmin and the subsequent fibrin degradation, highlighting the inhibitory role of 6-aminohexanoic acid.

Experimental Workflow for a Chromogenic Plasminogen Activation Assay

This workflow outlines the key steps in a typical chromogenic assay to measure the effect of 6-aminohexanoic acid on plasminogen activation.

Figure 2: Chromogenic Plasminogen Activation Assay Workflow. This diagram outlines the procedural steps for quantifying the inhibitory effect of 6-aminohexanoic acid on plasminogen activation.

Experimental Protocols

Chromogenic Plasminogen Activation Assay

This protocol is designed to quantify the inhibition of tPA-mediated plasminogen activation by this compound.

Materials and Reagents:

-

Human Glu-Plasminogen

-

Human tissue Plasminogen Activator (tPA)

-

Chromogenic plasmin substrate (e.g., S-2251: H-D-Val-Leu-Lys-p-Nitroanilide)

-

This compound

-

Tris-buffered saline (TBS), pH 7.4

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of human Glu-plasminogen in TBS.

-

Prepare a stock solution of human tPA in TBS.

-

Prepare a stock solution of the chromogenic substrate in sterile water.

-

Prepare a stock solution of this compound in TBS and create a series of dilutions to test a range of concentrations.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

50 µL of TBS

-

20 µL of plasminogen solution

-

10 µL of 6-aminohexanoic acid dilution or TBS (for control wells)

-

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Initiation and Measurement:

-

To initiate the reaction, add 20 µL of tPA solution to each well.

-

Immediately add 10 µL of the chromogenic substrate solution to each well.

-

Place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 405 nm every minute for 60 minutes (kinetic reading).

-

-

Data Analysis:

-

For each concentration of 6-aminohexanoic acid, determine the initial rate of the reaction (V₀) by calculating the slope of the linear portion of the absorbance versus time squared plot.

-

Plot the percentage of inhibition (compared to the control without inhibitor) against the logarithm of the 6-aminohexanoic acid concentration.

-

Determine the IC50 value, which is the concentration of 6-aminohexanoic acid that causes 50% inhibition of plasminogen activation.

-

Turbidimetric Fibrin Clot Lysis Assay

This protocol measures the effect of this compound on the lysis of a fibrin clot.

Materials and Reagents:

-

Human Fibrinogen

-

Human Plasminogen

-

Human α-Thrombin

-

Human tissue Plasminogen Activator (tPA)

-

This compound

-

HEPES buffer with 1% BSA

-

Calcium Chloride (CaCl₂) solution

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reagent Preparation:

-

Prepare a solution of fibrinogen in HEPES buffer.

-

Prepare solutions of plasminogen, thrombin, and tPA in HEPES buffer with 1% BSA.

-

Prepare a stock solution of this compound in HEPES buffer and create a series of dilutions.

-

Prepare a CaCl₂ solution in HEPES buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

70 µL of platelet-poor plasma (or a solution of purified fibrinogen and plasminogen)

-

10 µL of 6-aminohexanoic acid dilution or HEPES buffer (for control)

-

20 µL of tPA solution

-

-

-

Initiation and Measurement:

-

To initiate clotting and subsequent lysis, add a mixture containing thrombin and CaCl₂ to each well.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 405 nm every 30 seconds for at least 2 hours. The absorbance will first increase as the fibrin clot forms and then decrease as the clot lyses.

-

-

Data Analysis:

-

Plot the absorbance versus time for each concentration of 6-aminohexanoic acid.

-

Determine the clot lysis time, which is often defined as the time from the peak turbidity to 50% of the peak turbidity.

-

Analyze the effect of different concentrations of 6-aminohexanoic acid on the clot lysis time.

-

Conclusion

This compound is a potent inhibitor of plasminogen activation and fibrinolysis. Its mechanism of action, centered on the competitive blockade of lysine-binding sites on plasminogen and plasmin, is well-established. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential and applications of this and other antifibrinolytic agents. A thorough understanding of its biochemical interactions is paramount for its effective use in clinical settings and for the development of novel antifibrinolytic therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Physiology, Plasminogen Activation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Specific conformational changes of plasminogen induced by chloride ions, 6-aminohexanoic acid and benzamidine, but not the overall openness of plasminogen regulate, production of biologically active angiostatins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fibrin Clot Formation and Lysis in Plasma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antifibrinolytic Activity of 6-Aminohexanoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-aminohexanoic acid hydrochloride, a synthetic lysine analog, is a well-established antifibrinolytic agent utilized to mitigate excessive bleeding by inhibiting the breakdown of blood clots.[1][2][3] This technical guide provides a comprehensive overview of the core antifibrinolytic activity of this compound. It delves into its mechanism of action, presents quantitative data on its efficacy from clinical studies, and furnishes detailed protocols for key in vitro experiments used to evaluate its activity. This document is intended to serve as a thorough resource for researchers, scientists, and professionals involved in drug development and hematology research.

Mechanism of Antifibrinolytic Action

The primary mechanism of action of this compound is its competitive inhibition of plasminogen activation.[1][3] As a structural analog of the amino acid lysine, it binds reversibly to the lysine-binding sites on both plasminogen and its active form, plasmin.[2][4] These lysine-binding sites are crucial for the attachment of plasminogen and plasmin to the fibrin clot. By occupying these sites, this compound effectively prevents the formation of the ternary complex between fibrin, plasminogen, and tissue plasminogen activator (tPA), which is essential for the conversion of plasminogen to plasmin.[5] This inhibition of plasmin generation leads to the stabilization of the fibrin clot and a reduction in fibrinolysis.[3][6]

Signaling Pathway of Fibrinolysis and Inhibition by this compound

The following diagram illustrates the fibrinolytic pathway and the inhibitory role of this compound.

Quantitative Data on Efficacy

The clinical efficacy of this compound has been evaluated in numerous studies, particularly in surgical settings where blood loss is a significant concern. The following tables summarize key quantitative data from meta-analyses of randomized controlled trials.

Table 1: Efficacy of this compound in Cardiac Surgery

| Outcome | Comparison | Result | 95% Confidence Interval | p-value | Citation |

| Total Blood Loss | vs. Placebo | 240 mL less blood loss | -341 to -140 mL | <0.001 | [7] |

| Transfusion Rate (pRBCs) | vs. Placebo | 37% reduced rate (RR) | 0.44 to 0.90 | 0.010 | [7] |

| Re-exploration for Bleeding | vs. Placebo | Odds Ratio: 0.54 | 0.22 to 1.33 | 0.179 | [8] |

| Stroke | vs. Placebo | Odds Ratio: 0.47 | 0.15 to 1.56 | 0.22 | [8] |

| Mortality | vs. Placebo | No significant difference | - | 0.710 | [8] |

Table 2: Efficacy of this compound in Total Knee and Hip Arthroplasty

| Outcome | Comparison | Result | 95% Confidence Interval | p-value | Citation |

| Total Blood Loss | vs. Placebo | Significantly reduced | - | <0.001 | [9] |

| Hemoglobin Drop | vs. Placebo | Significantly reduced | - | <0.001 | [9] |

| Transfusion Requirement | vs. Placebo | Significantly reduced (RD) | -0.280 to -0.141 | <0.001 | [9] |

| Thromboembolic Events | vs. Placebo | No increased risk | - | - | [10] |

RR: Risk Ratio; RD: Risk Difference

Table 3: Pharmacokinetic and In Vitro Data

| Parameter | Value | Citation |

| Plasma Concentration for Fibrinolysis Inhibition | ~130 mcg/mL | |

| Half-Life | Approximately 2 hours | [2] |

| Excretion | Primarily unchanged in urine | [1] |

Detailed Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to assess the antifibrinolytic activity of compounds like this compound.

Turbidimetric Plasma Clot Lysis Assay

This assay measures the formation and lysis of a clot in plasma by monitoring changes in optical density over time.

4.1.1 Materials and Reagents

-

96-well microtiter plate

-

Spectrophotometer with kinetic reading capabilities (405 nm)

-

Citrated platelet-poor plasma (PPP)

-

Recombinant tissue factor (TF)

-

Recombinant tissue plasminogen activator (tPA)

-

Calcium chloride (CaCl₂) solution (e.g., 25 mM)

-

HEPES buffer

-

This compound solutions of varying concentrations

-

Vehicle control (e.g., saline)

4.1.2 Experimental Procedure

-

Prepare working solutions of TF, tPA, and this compound in HEPES buffer to desired final concentrations.

-

In a 96-well plate, add in the following order:

-

50 µL of PPP to each well.

-

10 µL of this compound solution or vehicle control.

-

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate clot formation and lysis by adding a pre-warmed mixture of TF, tPA, and CaCl₂ to each well.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 405 nm every minute for a duration sufficient to observe complete clot lysis (e.g., 120 minutes).

4.1.3 Data Analysis

-

Plot absorbance (turbidity) versus time for each concentration of this compound and the control.

-

Determine the clot lysis time (CLT), often defined as the time from the peak turbidity to 50% lysis.

-

Calculate the percentage inhibition of fibrinolysis for each concentration of this compound relative to the vehicle control.

Rotational Thromboelastometry (ROTEM) / Thromboelastography (TEG) Assay for Hyperfibrinolysis

Viscoelastic assays like ROTEM and TEG provide a global assessment of hemostasis, including fibrinolysis. To test antifibrinolytic agents, hyperfibrinolysis is induced in vitro.

4.2.1 Materials and Reagents

-

ROTEM or TEG analyzer and corresponding cuvettes and pins

-

Citrated whole blood

-

Recombinant tissue plasminogen activator (tPA) to induce hyperfibrinolysis

-

Calcium chloride solution (provided with the instrument)

-

This compound solutions

-

Vehicle control

4.2.2 Experimental Procedure

-

Collect fresh citrated whole blood from healthy donors.

-

Prepare dilutions of this compound and a stock solution of tPA.

-

For each test, pipette the following into the instrument's cuvette:

-

300 µL of citrated whole blood.

-

A specific volume of the this compound solution or vehicle control.

-

A specific volume of the tPA solution to induce a measurable level of fibrinolysis (the exact concentration needs to be optimized).

-

-

Add the appropriate activator (e.g., for EXTEM on ROTEM) and calcium chloride to initiate the reaction.

-

Run the analysis according to the manufacturer's instructions for at least 60 minutes to observe the lytic phase.

4.2.3 Data Analysis

-

Analyze the ROTEM/TEG tracing for key parameters, including:

-

Clotting Time (CT) / Reaction Time (R): Time to initial clot formation.

-

Clot Formation Time (CFT) / Kinetics (K): Time from initial clot formation to a defined clot firmness.

-

Maximum Clot Firmness (MCF) / Maximum Amplitude (MA): Represents the ultimate strength of the clot.

-

Lysis Index at 30/60 minutes (LI30/LI60) or Maximum Lysis (ML): Percentage of clot lysis at a specific time point after MCF/MA.

-

-

Compare the lysis parameters in the samples treated with this compound to the hyperfibrinolytic control (with tPA and vehicle) to quantify the inhibitory effect.

Euglobulin Clot Lysis Time (ECLT) Assay

This classic assay assesses the overall fibrinolytic activity of plasma by precipitating the euglobulin fraction, which contains key fibrinolytic components but is depleted of major inhibitors.

4.3.1 Materials and Reagents

-

Citrated platelet-poor plasma (PPP)

-

Distilled water

-

1% Acetic acid

-

Borate buffer

-

Thrombin solution

-

Water bath at 37°C

-

Centrifuge

4.3.2 Experimental Procedure

-

To 0.5 mL of PPP in a glass tube, add 9.5 mL of ice-cold distilled water.

-

Acidify to pH 5.3 by adding approximately 0.13 mL of 1% acetic acid.

-

Incubate on ice for 15 minutes to allow the euglobulin fraction to precipitate.

-

Centrifuge at 2000 x g for 10 minutes at 4°C.

-

Discard the supernatant and resuspend the euglobulin pellet in 0.5 mL of borate buffer.

-

Add thrombin to the resuspended euglobulin fraction to initiate clotting.

-

Immediately place the tube in a 37°C water bath.

-

Observe the clot and record the time until complete lysis.

4.3.3 Data Analysis

-

The euglobulin clot lysis time is the time from clot formation to complete dissolution.

-

A prolonged lysis time in the presence of an antifibrinolytic agent compared to a control indicates inhibition of fibrinolysis.

Visualizations of Experimental Workflows and Logical Relationships

General Experimental Workflow for Antifibrinolytic Activity Assessment

Conclusion

This compound is a potent antifibrinolytic agent with a well-defined mechanism of action centered on the competitive inhibition of plasminogen and plasmin binding to fibrin. Quantitative data from clinical trials robustly support its efficacy in reducing blood loss and the need for transfusions in various surgical settings. The experimental protocols detailed in this guide provide standardized methods for the in vitro evaluation of its antifibrinolytic properties. This comprehensive technical guide serves as a valuable resource for the scientific community engaged in the study and development of hemostatic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. labcorp.com [labcorp.com]

- 3. Tissue plasminogen activator induced fibrinolysis: standardization of method using thromboelastography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Euglobulin lysis time - Wikipedia [en.wikipedia.org]

- 5. tabaslab.com [tabaslab.com]

- 6. www1.wfh.org [www1.wfh.org]

- 7. Thromboelastometry [practical-haemostasis.com]

- 8. youtube.com [youtube.com]

- 9. litfl.com [litfl.com]

- 10. ashpublications.org [ashpublications.org]

The Role of 6-Aminohexanoic Acid Hydrochloride as a Flexible Linker in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aminohexanoic acid (Ahx), a synthetic omega-amino acid, has emerged as a crucial building block in modern peptide science. Its simple, flexible aliphatic chain provides a versatile spacer, or linker, that can be strategically incorporated into peptide sequences to modulate their physicochemical and biological properties. This technical guide provides an in-depth overview of the application of 6-aminohexanoic acid hydrochloride as a flexible linker in peptide synthesis. It covers the fundamental properties of the linker, detailed experimental protocols for its incorporation via solid-phase peptide synthesis (SPPS), and its impact on the structure and function of the resulting peptides. Furthermore, this guide explores its utility in various applications, including the development of therapeutic peptides, diagnostic agents, and advanced biomaterials.

Introduction to 6-Aminohexanoic Acid as a Peptide Linker

6-Aminohexanoic acid, structurally a mimic of a lysine side chain without the alpha-amino group, offers a unique combination of hydrophobicity and conformational flexibility.[1][2][3][4] When incorporated into a peptide backbone, the five-carbon methylene chain of Ahx introduces a significant degree of rotational freedom, which can be advantageous in several contexts:

-

Improved Biological Activity: The flexibility imparted by the Ahx linker can allow peptide ligands to adopt optimal conformations for binding to their biological targets, potentially enhancing affinity and efficacy.[4] It can also serve as a spacer to prevent steric hindrance between a functional moiety (e.g., a drug or imaging agent) and the peptide's recognition sequence.[3]

-

Enhanced Pharmacokinetic Properties: Replacing parts of a peptide backbone with non-peptidic linkers like Ahx can increase metabolic stability by reducing susceptibility to proteolytic degradation.[4] This can lead to a longer in vivo half-life and improved bioavailability.

-

Versatility in Drug Design: 6-Aminohexanoic acid is a key component in the design of various complex bioconjugates, including Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs), where it serves as a flexible linker connecting the targeting moiety to the therapeutic payload.

Physicochemical Properties of this compound

Understanding the physicochemical properties of 6-aminohexanoic acid is essential for its effective application in peptide synthesis and for predicting the characteristics of the resulting peptides.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₄ClNO₂ | [5] |

| Molecular Weight | 167.63 g/mol | [5] |

| Appearance | White crystalline powder | [6] |

| Melting Point | 117-124 °C | [7] |

| Solubility | Soluble in water (50 mg/ml) | [8] |

| logP (Octanol/Water) | -1.3 (for the free amino acid) | [7] |

| pKa (Carboxyl Group) | ~4.4 | |

| pKa (Amino Group) | ~10.8 |

Experimental Protocols: Incorporation of 6-Aminohexanoic Acid via Fmoc Solid-Phase Peptide Synthesis (SPPS)

The incorporation of 6-aminohexanoic acid into a peptide sequence is readily achieved using standard Fmoc-based solid-phase peptide synthesis protocols.[9][10][11][12] The following provides a detailed methodology for the manual synthesis of a peptide containing an Ahx linker.

Materials and Reagents

-

Rink Amide resin (or other suitable solid support)

-

Fmoc-protected amino acids

-

Fmoc-6-aminohexanoic acid

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Piperidine, 20% (v/v) in DMF

-

Coupling reagents:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[13]

-

HOBt (Hydroxybenzotriazole)

-

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)[14]

-

Cold diethyl ether

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Solid-phase synthesis vessel

-

Shaker

-

HPLC system for purification and analysis

-

Mass spectrometer

Synthesis Workflow

Step-by-Step Protocol

1. Resin Swelling:

-

Place the Rink Amide resin (e.g., 0.1 mmol scale) in a solid-phase synthesis vessel.

-

Add DMF to swell the resin for at least 30 minutes with gentle agitation.[1]

-

Drain the DMF.

2. First Amino Acid Coupling:

-

Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat for another 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Coupling:

-

In a separate vial, dissolve the first Fmoc-protected amino acid (4 eq.), HATU (3.9 eq.), and HOBt (4 eq.) in DMF.

-

Add DIPEA (8 eq.) to the activation mixture and vortex briefly.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.

-

Drain the reaction solution and wash the resin with DMF (5x) and DCM (3x).

-

3. Incorporation of Fmoc-6-aminohexanoic acid:

-

Fmoc Deprotection: Repeat the Fmoc deprotection step as described above to expose the N-terminal amine of the first amino acid.

-

Ahx Coupling:

-

Prepare an activation solution with Fmoc-6-aminohexanoic acid (4 eq.), HATU (3.9 eq.), and HOBt (4 eq.) in DMF.

-

Add DIPEA (8 eq.) and immediately add the solution to the resin.

-

Agitate for 1-2 hours and confirm completion with a Kaiser test.

-

Drain and wash the resin as before.

-

4. Peptide Chain Elongation:

-

Continue the peptide synthesis by repeating the Fmoc deprotection and coupling steps for each subsequent amino acid in the desired sequence.

5. Final Fmoc Deprotection:

-

After coupling the final amino acid, perform a final Fmoc deprotection as described previously.

6. Cleavage and Deprotection:

-

Wash the resin with DCM (5x) and dry it under a stream of nitrogen.

-

Prepare a fresh cleavage cocktail of TFA / TIS / Water (95:2.5:2.5).[14]

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.[15]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

7. Peptide Precipitation and Washing:

-

Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.[16]

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers and organic byproducts.

-

Dry the crude peptide pellet under vacuum.

8. Purification:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[17][18][19][20][21]

-

Use a C18 column and a gradient of water/acetonitrile containing 0.1% TFA.

9. Analysis and Characterization:

-

Confirm the identity and purity of the final peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.[22][23][24][25][26]

Application Example: Neuropeptide Y (NPY) and the Y1 Receptor Signaling Pathway

Neuropeptide Y (NPY) is a 36-amino acid peptide neurotransmitter that plays a crucial role in various physiological processes, including the regulation of appetite, stress, and blood pressure.[27] It exerts its effects by binding to a family of G-protein coupled receptors (GPCRs), with the Y1 receptor being a key mediator of its actions.[28][29] The introduction of flexible linkers like 6-aminohexanoic acid into NPY analogs can be a strategy to modulate their receptor binding and functional activity.

The signaling cascade initiated by NPY binding to the Y1 receptor is complex and involves multiple downstream effectors. A simplified representation of this pathway is illustrated below.

Upon binding of NPY to the Y1 receptor, the associated Gi/o protein is activated. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels and reduced protein kinase A (PKA) activity.[30] Simultaneously, the G-protein activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG and Ca²⁺ together activate protein kinase C (PKC).[30] These signaling events can converge on downstream pathways, such as the ERK1/2 cascade, ultimately influencing cellular processes like proliferation.[30]

Conclusion

This compound is a highly valuable and versatile tool in peptide synthesis. Its incorporation as a flexible linker can significantly enhance the therapeutic potential of peptides by improving their biological activity and pharmacokinetic profiles. The straightforward integration of Fmoc-protected 6-aminohexanoic acid into standard solid-phase peptide synthesis protocols makes it an accessible building block for researchers in academia and industry. As the field of peptide-based therapeutics continues to expand, the strategic use of flexible linkers like 6-aminohexanoic acid will undoubtedly play an increasingly important role in the design and development of novel and effective drugs.

References

- 1. chem.uci.edu [chem.uci.edu]

- 2. peptide.com [peptide.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 6-Aminohexanoic Acid | C6H13NO2 | CID 564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. 6-Aminohexanoic acid - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. explorationpub.com [explorationpub.com]

- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 11. chempep.com [chempep.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. peptide.com [peptide.com]

- 17. hplc.eu [hplc.eu]

- 18. agilent.com [agilent.com]

- 19. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. harvardapparatus.com [harvardapparatus.com]

- 21. bachem.com [bachem.com]

- 22. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. portlandpress.com [portlandpress.com]

- 24. What Is Peptide Mass Spectrometry Identification | MtoZ Biolabs [mtoz-biolabs.com]

- 25. Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 26. rapidnovor.com [rapidnovor.com]

- 27. Neuropeptide Y - Wikipedia [en.wikipedia.org]

- 28. Structural basis of neuropeptide Y signaling through Y1 and Y2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Neuropeptide Y receptor Y1 - Wikipedia [en.wikipedia.org]

- 30. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding of 6-Aminohexanoic Acid Hydrochloride to Kringle Domains

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between 6-aminohexanoic acid hydrochloride and kringle domains, critical protein modules involved in fibrinolysis and lipid metabolism. This document summarizes quantitative binding data, details relevant experimental methodologies, and visualizes the underlying molecular mechanisms and experimental workflows.

Introduction to Kringle Domains and 6-Aminohexanoic Acid

Kringle domains are autonomous structural units found in a variety of plasma proteins, including plasminogen, apolipoprotein(a), prothrombin, and tissue-type plasminogen activator.[1] These domains, characterized by a triple-loop structure stabilized by three disulfide bridges, play a crucial role in mediating protein-protein and protein-ligand interactions.[1] A key function of many kringle domains is their ability to bind to lysine and lysine analogs, such as 6-aminohexanoic acid (also known as ε-aminocaproic acid).[2][3]

6-aminohexanoic acid is a synthetic lysine analog that acts as an antifibrinolytic agent by competitively inhibiting the binding of plasminogen and plasmin to fibrin.[2] This interaction is mediated by the lysine-binding sites (LBS) located within the kringle domains of plasminogen.[2][4] Understanding the specifics of this binding is crucial for the development of therapeutic agents targeting processes governed by kringle domain interactions.

Quantitative Binding Data

The binding affinity of 6-aminohexanoic acid to various kringle domains has been quantified using several biophysical techniques. The dissociation constant (Kd) is a common measure of this affinity, with a lower Kd value indicating a stronger binding interaction. The following table summarizes the reported Kd values for the interaction of 6-aminohexanoic acid with different kringle domains.

| Kringle Domain | Source Protein | Ligand | Dissociation Constant (Kd) (µM) | Experimental Method | Reference |

| Kringle IV type 7 (KIV-7) | Apolipoprotein(a) | ε-aminocaproic acid | 230 ± 42 | Not Specified | [5] |

| Kringle IV type 10 (KIV-10) | Apolipoprotein(a) | ε-aminocaproic acid | 33 ± 4 | Not Specified | [5] |

| Kringle 2 (r-K2) | Human Plasminogen | 6-aminohexanoic acid | ~401 | Intrinsic Fluorescence Titration | [6] |

Molecular Basis of Interaction

The lysine-binding site (LBS) of a kringle domain is a shallow cavity with distinct anionic, cationic, and hydrophobic regions that accommodate the zwitterionic nature of ligands like lysine and 6-aminohexanoic acid.[7][8]

-

Anionic Center: Composed of two conserved aspartate residues (Asp55 and Asp57), this center interacts with the positively charged amino group of 6-aminohexanoic acid through ionic interactions.[9][10]

-

Cationic Center: This region, often involving arginine or lysine residues (e.g., Arg34 and Arg71 in plasminogen kringle 1), stabilizes the negatively charged carboxylate group of the ligand.[7][10]

-

Hydrophobic Groove: Aromatic residues, such as tryptophan and tyrosine (e.g., Trp62, Tyr64, Tyr72 in plasminogen kringle 1), form a hydrophobic pocket that interacts with the aliphatic chain of 6-aminohexanoic acid via van der Waals forces.[7][10]

The binding of 6-aminohexanoic acid to the LBS can induce conformational changes in the kringle domain and the overall protein, affecting its biological activity.[11] For instance, the binding of 6-aminohexanoic acid to plasminogen induces a more extended conformation.[11]

Experimental Protocols

The study of 6-aminohexanoic acid binding to kringle domains employs various sophisticated experimental techniques. Below are detailed methodologies for key experiments.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information about the kringle domain-ligand complex, revealing the precise atomic interactions.

Methodology:

-

Protein Expression and Purification: The target kringle domain is typically expressed recombinantly in a suitable host system (e.g., E. coli) and purified to homogeneity using chromatographic techniques.[6]

-

Crystallization: The purified kringle domain is co-crystallized with this compound. This involves screening a wide range of conditions (e.g., pH, temperature, precipitant concentration) to find optimal conditions for crystal growth.

-

Data Collection: The resulting crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

-

Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic model of the protein-ligand complex is built and refined.[9]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS).[12][13]

Methodology:

-

Sample Preparation: The purified kringle domain is placed in the sample cell of the calorimeter, and a solution of this compound is loaded into the injection syringe. Both solutions must be in the same buffer to minimize heats of dilution.

-

Titration: The ligand is injected into the protein solution in a series of small aliquots. The heat change associated with each injection is measured.

-

Data Analysis: The heat changes are plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters (Kd, ΔH, and stoichiometry).

Intrinsic Fluorescence Titration

This technique utilizes the change in the intrinsic fluorescence of tryptophan residues within the kringle domain upon ligand binding to determine the binding affinity.

Methodology:

-

Sample Preparation: A solution of the purified kringle domain is prepared in a suitable buffer.

-

Fluorescence Measurement: The intrinsic fluorescence of the protein is measured using a spectrofluorometer, typically by exciting at 295 nm and measuring the emission spectrum.

-

Titration: Small aliquots of a concentrated solution of this compound are added to the protein solution.

-

Data Analysis: The change in fluorescence intensity at a specific wavelength is plotted against the ligand concentration. The data is then fitted to a binding equation to determine the dissociation constant (Kd).[6]

Visualizations

Binding Mechanism of 6-Aminohexanoic Acid to a Kringle Domain LBS

Caption: Interaction of 6-aminohexanoic acid with the LBS.

Experimental Workflow for Isothermal Titration Calorimetry

Caption: A typical workflow for an ITC experiment.

Conclusion

The binding of this compound to kringle domains is a well-characterized interaction of significant biological and therapeutic relevance. The lysine-binding site provides a specific pocket for this interaction, which is driven by a combination of ionic and hydrophobic forces. A variety of biophysical techniques, each with its own strengths, can be employed to quantify the binding affinity and elucidate the structural basis of this interaction. This guide provides a foundational understanding for researchers and professionals working on modulating the activity of proteins containing kringle domains.

References

- 1. Kringle domain - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Lysine Residues in the MK-Rich Region Are Not Required for Binding of the PbsP Protein From Group B Streptococci to Plasminogen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. High-resolution crystal structure of apolipoprotein(a) kringle IV type 7: Insights into ligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expression, purification and characterization of the recombinant kringle 2 and kringle 3 domains of human plasminogen and analysis of their binding affinity for omega-aminocarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Llinás group - Research - Human Plasminogen Kringle 1 [chem.cmu.edu]

- 8. researchgate.net [researchgate.net]

- 9. Crystal structures of apolipoprotein(a) kringle IV37 free and complexed with 6-aminohexanoic acid and with p-aminomethylbenzoic acid: existence of novel and expected binding modes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Amino acids of the recombinant kringle 1 domain of human plasminogen that stabilize its interaction with omega-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Specific conformational changes of plasminogen induced by chloride ions, 6-aminohexanoic acid and benzamidine, but not the overall openness of plasminogen regulate, production of biologically active angiostatins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Analysis of cooperativity by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Purification of 6-Aminohexanoic Acid Hydrochloride for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the prevalent synthesis and purification methodologies for 6-aminohexanoic acid hydrochloride, tailored for research and development applications. This document outlines detailed experimental protocols, presents quantitative data in a comparative format, and includes process diagrams to elucidate the core chemical transformations and workflows.

Introduction

6-Aminohexanoic acid, a synthetic analog of the amino acid lysine, and its hydrochloride salt are of significant interest in biomedical research and pharmaceutical development.[1][2] The hydrochloride salt is often preferred in research settings due to its enhanced stability and solubility in aqueous solutions. The primary and most established route for synthesizing 6-aminohexanoic acid is through the hydrolysis of ε-caprolactam.[1] This guide will delve into the specifics of this method, covering both acidic and basic hydrolysis pathways, and subsequent purification techniques to obtain high-purity this compound suitable for rigorous scientific investigation.

Synthesis of this compound

The most common and economically viable method for the synthesis of 6-aminohexanoic acid is the ring-opening hydrolysis of ε-caprolactam. This reaction can be effectively carried out under either acidic or basic conditions. The resulting 6-aminohexanoic acid is then converted to its hydrochloride salt.

Acidic Hydrolysis of ε-Caprolactam

Acidic hydrolysis is a straightforward method that directly yields the hydrochloride salt of 6-aminohexanoic acid. Concentrated hydrochloric acid is typically employed as both the catalyst and the reactant.

Reaction:

ε-Caprolactam + H₂O + HCl → this compound

A general workflow for the acidic hydrolysis of ε-caprolactam is depicted below.

Caption: Workflow for acidic hydrolysis of ε-caprolactam.

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine ε-caprolactam (1.0 equivalent) with a solution of concentrated hydrochloric acid (e.g., 1.2 equivalents) in water.

-

Hydrolysis: Heat the mixture to reflux and maintain for approximately 1-5 hours. The completion of the reaction can be monitored by thin-layer chromatography (TLC).

-

Decolorization: After cooling, the resulting solution, which may be yellowish, is decolorized by adding activated charcoal (Norit) and stirring.

-

Isolation of Crude Product: The mixture is then filtered to remove the activated charcoal. The filtrate is concentrated by evaporation under reduced pressure on a steam bath to yield the crude solid this compound.

Basic Hydrolysis of ε-Caprolactam followed by Acidification

Alkaline hydrolysis, typically using sodium hydroxide or potassium hydroxide, is another effective method. This process yields the sodium or potassium salt of 6-aminohexanoic acid, which is then neutralized with hydrochloric acid to form the desired hydrochloride salt.

Reaction:

-

ε-Caprolactam + NaOH → Sodium 6-aminohexanoate + H₂O

-

Sodium 6-aminohexanoate + HCl → 6-Aminohexanoic Acid + NaCl

-

6-Aminohexanoic Acid + HCl → this compound

The logical flow of the basic hydrolysis route is illustrated in the following diagram.

Caption: Workflow for basic hydrolysis and subsequent acidification.

-

Hydrolysis: Dissolve ε-caprolactam (1.0 equivalent) in an aqueous solution of sodium hydroxide (e.g., 20 wt%) and heat the mixture to reflux for 3-5 hours.

-

Cooling: After completion of the hydrolysis, cool the reaction mixture.

-

Acidification: Carefully add concentrated hydrochloric acid to the cooled solution to neutralize the excess base and protonate the amino acid, thereby precipitating the this compound. The pH should be adjusted to be acidic.

-

Isolation: The precipitated product can be isolated by filtration.

Purification of this compound

For research applications, a high degree of purity is essential. The crude this compound obtained from synthesis can be purified by several methods, with recrystallization and ion-exchange chromatography being the most common.

Recrystallization

Recrystallization is a widely used technique to purify solid compounds. The choice of solvent is critical for effective purification.

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot water.

-

Precipitation: While the solution is still warm, add a larger volume of a miscible anti-solvent, such as isopropanol, to induce crystallization.

-

Cooling: Slowly cool the mixture to 0-5°C to maximize the yield of the purified crystals.

-